

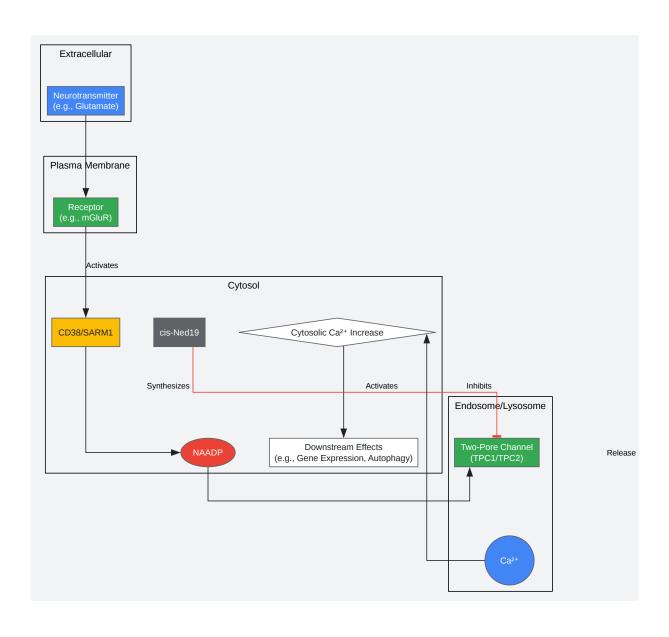
cis-Ned19 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	cis-Ned19	
Cat. No.:	B12368896	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction


cis-Ned19 is a potent and irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) release. It exerts its effects by targeting two-pore channels (TPCs), which are ion channels located on the membranes of acidic organelles such as endosomes and lysosomes. By blocking these channels, **cis-Ned19** prevents the release of Ca²⁺ from these internal stores, a process implicated in a variety of neuronal functions and pathological conditions. This document provides detailed application notes and protocols for the use of **cis-Ned19** in neuroscience research, with a focus on its application in studying neuronal signaling, neuroprotection, and neurodegenerative diseases.

Mechanism of Action

cis-Ned19 acts as a selective antagonist at the NAADP receptor, which is functionally coupled to TPCs, primarily TPC1 and TPC2. NAADP is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic stores. This lysosomal Ca²⁺ release can then trigger further Ca²⁺-induced Ca²⁺ release from the endoplasmic reticulum, leading to global cytoplasmic Ca²⁺ signals. By inhibiting TPCs, **cis-Ned19** effectively uncouples NAADP signaling from intracellular Ca²⁺ mobilization. This targeted action makes **cis-Ned19** a valuable tool for dissecting the role of NAADP-mediated Ca²⁺ signaling in various neuronal processes.

Signaling Pathway of NAADP and Inhibition by cis-Ned19

Click to download full resolution via product page

Caption: Signaling pathway of NAADP-mediated calcium release and its inhibition by **cis-Ned19**.

Quantitative Data Summary

The following table summarizes key quantitative data for **cis-Ned19** and its related isomer, trans-Ned19. Note that much of the detailed quantitative analysis has been performed in non-neuronal cell types, but provides a valuable reference for neuroscience applications.

Parameter	cis-Ned19	trans-Ned19	Cell Type <i>l</i> Model	Reference
IC ₅₀ (NAADP- mediated Ca ²⁺ release)	800 nM	6 nM	Sea urchin egg homogenate	[1][2]
IC ₅₀ ([³² P]NAADP binding)	15 μΜ	0.4 nM	Sea urchin egg homogenate	[1][2]
IC ₅₀ (Norepinephrine-induced Ca ²⁺ rise)	2.7 μΜ	8.9 μΜ	Rat aortic smooth muscle cells	[3]
Effective Concentration (Inhibition of glutamate- induced Ca ²⁺ increase)	50 μΜ	Not specified	Hippocampal neurons	
Effective Concentration (Suppression of norepinephrine-induced Ca ²⁺ rise)	5 μΜ	Not specified	Rat aortic smooth muscle cells	

Experimental Protocols Protocol 1: In Vitro Calcium Imaging in Cultured Neurons

This protocol describes the use of **cis-Ned19** to investigate the role of NAADP-mediated Ca²⁺ signaling in cultured neurons in response to a stimulus, such as the neurotransmitter glutamate.

Materials:

- Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, HT-22)
- Neurobasal medium supplemented with B-27 and GlutaMAX
- Poly-D-lysine coated plates or coverslips
- Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological saline
- cis-Ned19 stock solution (e.g., 10 mM in DMSO)
- Glutamate or other agonist
- Fluorescence microscope with live-cell imaging capabilities

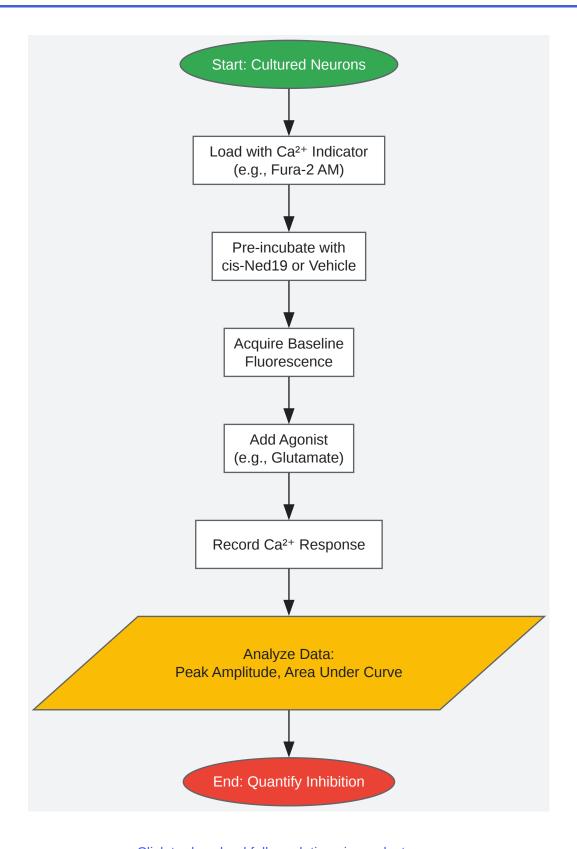
Procedure:

- Cell Culture: Plate neurons on poly-D-lysine coated glass-bottom dishes or coverslips and culture until the desired stage of development.
- Loading with Ca²⁺ Indicator:
 - $\circ\,$ Prepare a loading solution of 2-5 μM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

- Wash the cells once with HBSS.
- Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

cis-Ned19 Pre-incubation:

- Prepare the desired concentration of **cis-Ned19** in HBSS from the stock solution. A final concentration of 10-50 μM is a common starting point.
- Incubate the cells with the cis-Ned19 solution for 10-30 minutes prior to stimulation.
 Include a vehicle control (DMSO) group.


Calcium Imaging:

- Mount the dish or coverslip on the fluorescence microscope.
- Acquire a baseline fluorescence recording for 1-2 minutes.
- Add the agonist (e.g., 10 μM glutamate) and continue recording the fluorescence changes for 5-10 minutes.

Data Analysis:

- Measure the change in fluorescence intensity over time. For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity at ~516 nm emission.
- Quantify parameters such as the peak amplitude of the Ca²⁺ response, the area under the curve, and the frequency of Ca²⁺ oscillations.
- Compare the Ca²⁺ response in cis-Ned19 treated cells to the vehicle control.

Click to download full resolution via product page

Caption: Workflow for in vitro calcium imaging with cis-Ned19.

Protocol 2: Neuroprotection Assay using MTT

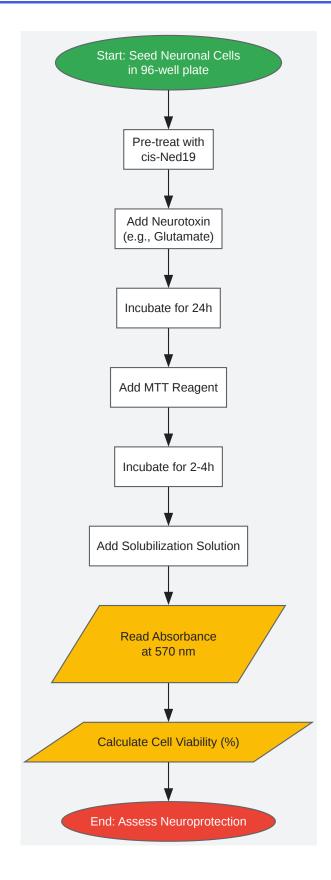
This protocol assesses the potential neuroprotective effects of **cis-Ned19** against a neurotoxic insult in a neuronal cell line.

Materials:

- Neuronal cell line (e.g., HT-22, SH-SY5Y)
- 96-well cell culture plates
- Neurotoxin (e.g., glutamate, 6-hydroxydopamine (6-OHDA), or amyloid-beta oligomers)
- cis-Ned19 stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Compound Pre-treatment: Pre-treat the cells with varying concentrations of cis-Ned19 (e.g., 1, 10, 50 μM) for 1-2 hours.
- Induction of Neurotoxicity: Add the neurotoxin to the wells. The concentration will depend on the toxin and cell line used (e.g., 5 mM glutamate for HT-22 cells). Include the following control groups:
 - Vehicle control (no toxin, no cis-Ned19)
 - Toxin only
 - cis-Ned19 only (at the highest concentration)


Methodological & Application

- Incubation: Incubate the plate for 24 hours at 37°C.
- MTT Assay:
 - \circ Add 10 µL of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
 - $\circ~$ Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Click to download full resolution via product page

Caption: Workflow for the MTT neuroprotection assay.

Protocol 3: In Vivo Administration in a Mouse Model of Ischemic Stroke

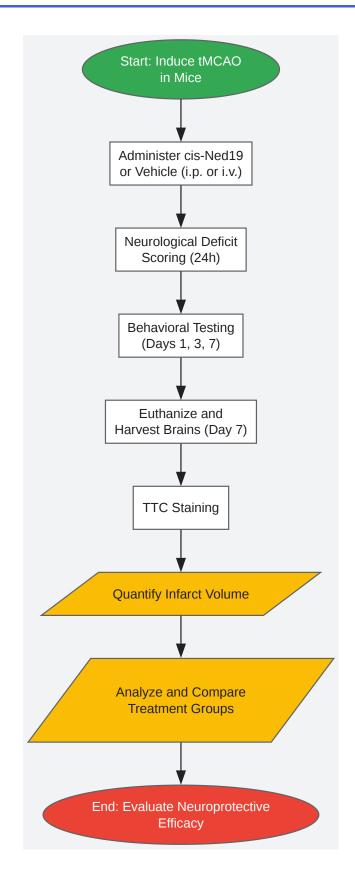
This protocol provides a general framework for administering **cis-Ned19** in a mouse model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.

Materials:

- Mice (e.g., C57BL/6)
- Anesthesia (e.g., isoflurane)
- Surgical equipment for tMCAO
- cis-Ned19
- Vehicle (e.g., DMSO and saline)
- Behavioral testing apparatus (e.g., grip strength meter, rotarod)
- TTC (2,3,5-triphenyltetrazolium chloride) for infarct volume analysis

Procedure:

- tMCAO Surgery: Induce focal cerebral ischemia by tMCAO as per established protocols.
- cis-Ned19 Administration:
 - Dosage and Vehicle: The optimal in vivo dose needs to be determined empirically. Based
 on its properties, intraperitoneal (i.p.) or intravenous (i.v.) injection are potential routes. A
 starting dose could be in the range of 1-10 mg/kg. cis-Ned19 can be dissolved in DMSO
 and then diluted in saline for injection.
 - Timing: Administration timing is critical. Investigate pre-treatment (before MCAO), and post-treatment (at the time of reperfusion or shortly after) to assess both preventative and therapeutic potential.



- Neurological Deficit Scoring: Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson score).
- Behavioral Testing: Conduct behavioral tests (e.g., grip strength, rotarod) at various time points post-stroke (e.g., 1, 3, 7 days) to assess functional recovery.
- Infarct Volume Measurement:
 - At the end of the experiment (e.g., 7 days), euthanize the animals and harvest the brains.
 - Slice the brains and stain with TTC to visualize the infarct area.
 - Quantify the infarct volume using image analysis software.
- Data Analysis: Compare neurological scores, behavioral outcomes, and infarct volumes between cis-Ned19 treated and vehicle-treated groups.

Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of cis-Ned19 in a stroke model.

Applications in Neurodegenerative Disease Research

The dysregulation of Ca²⁺ homeostasis and autophagy are common pathological features in many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). As an inhibitor of lysosomal Ca²⁺ release, **cis-Ned19** is a valuable tool to investigate the contribution of the NAADP/TPC pathway to these disease processes.

- Alzheimer's Disease: Investigate the role of NAADP-mediated Ca²⁺ signaling in amyloidbeta-induced neuronal toxicity and tau pathology.
- Parkinson's Disease: Explore the involvement of TPCs in α-synuclein aggregation and mitochondrial dysfunction in dopaminergic neurons.
- Huntington's Disease: Studies have shown that NAADP-evoked Ca²⁺ signals are increased in astrocytes expressing mutant huntingtin (mHtt), and that Ned-19 can inhibit mHtt aggregation.

Researchers can adapt the provided protocols for neuroprotection and in vivo studies to specific models of these neurodegenerative diseases.

Conclusion

cis-Ned19 is a powerful pharmacological tool for elucidating the role of NAADP-mediated Ca²⁺ signaling through two-pore channels in the nervous system. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize **cis-Ned19** in their investigations into neuronal function, neuroprotection, and the pathophysiology of neurodegenerative disorders. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cis-Ned 19 | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
- 2. trans-Ned 19 | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
- 3. The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cis-Ned19 in Neuroscience Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368896#cis-ned19-application-in-neuroscience-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com